Fluorosulfonic acid

Descripción general

Descripción

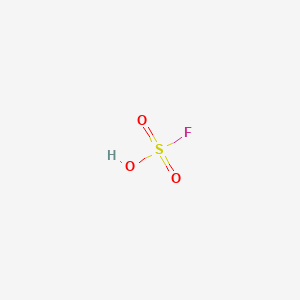

Fluorosulfonic acid, also known as sulfurofluoridic acid, is an inorganic compound with the chemical formula HSO₃F. It is one of the strongest acids commercially available and is closely related to sulfuric acid, with a fluorine atom substituting one of the hydroxyl groups. This compound is a colorless liquid, although commercial samples may appear yellow. It is known for its strong acidity and ability to dissolve almost all organic compounds that are weak proton acceptors .

Métodos De Preparación

Fluorosulfonic acid can be synthesized through several methods:

- This is the most common method, where sulfur trioxide reacts with hydrogen fluoride to produce this compound:

Reaction of Sulfur Trioxide with Hydrogen Fluoride: SO3+HF→HSO3F

Reaction of Potassium Hydrogen Difluoride or Calcium Fluoride with Oleum: This method involves treating potassium hydrogen difluoride or calcium fluoride with oleum at high temperatures (around 250°C).

Análisis De Reacciones Químicas

Acid-Base Reactions

Fluorosulfonic acid acts as a powerful proton donor due to its H₀ value of -15.1 , making it ~1,000× stronger than sulfuric acid (H₀ = -12) . This property enables it to protonate even weakly basic organic substrates:

-

Carbocation Formation : HSO₃F protonates alkanes, generating stable carbocations (e.g., tert-butyl cation, Me₃C⁺) in the presence of Lewis acids like SbF₅ (forming "magic acid") .

-

Protonation of Aromatics : It protonates benzene derivatives, facilitating electrophilic substitutions .

| Acid | H₀ Value | Relative Strength |

|---|---|---|

| HSO₃F | -15.1 | 1,000× H₂SO₄ |

| H₂SO₄ | -12.0 | Baseline |

| CF₃SO₃H (Triflic) | -14.9 | Slightly weaker |

Hydrolysis and Decomposition

HSO₃F reacts violently with water, producing HF and H₂SO₄ in an exothermic reaction :

-

Kinetics : Hydrolysis releases 50% of theoretical HF within 0.12 minutes when spilled in excess water .

-

Hazard : The reaction generates toxic mists and heat, posing significant safety risks .

Reactions with Metals

HSO₃F corrodes metals, releasing hydrogen gas and forming metal fluorosulfonates :

| Metal | Reaction Product | Hazard |

|---|---|---|

| Aluminum | Al(SO₃F)₃ + H₂ | Flammable gas release |

| Iron | Fe(SO₃F)₂ + H₂ | Structural corrosion |

Alkylation and Polymerization

HSO₃F catalyzes:

-

Alkylation of Hydrocarbons : Facilitates the reaction of alkanes with alkenes .

-

Polymerization : Initiates cationic polymerization of olefins (e.g., isobutylene) .

Isomerization

-

Alkane Isomerization : Converts straight-chain alkanes to branched isomers (e.g., n-pentane → isopentane) .

Fluorination

-

Hydrofluorination : Adds HF to alkenes in the presence of HSO₃F .

-

Nitrile Synthesis : Converts aldoximes to nitriles via dehydration .

Catalytic Roles in Superacid Systems

When combined with SbF₅ , HSO₃F forms "magic acid," a superacid system capable of stabilizing carbocations and enabling unique reactivity :

-

Carbocation Stability : Magic acid dissolves paraffins, producing persistent carbocations detectable via NMR .

-

Industrial Use : Catalyzes hydrocarbon cracking and isomerization in petrochemical processes .

Hazardous Reactivity Profile

HSO₃F reacts dangerously with:

Self-Ionization

Aplicaciones Científicas De Investigación

Chemical Synthesis

Fluorosulfonic Acid as a Catalytic Agent

this compound is extensively used as a catalyst in various chemical reactions due to its strong acidity and ability to facilitate electrophilic substitution reactions. It has been particularly noted for its role in the polymerization of epoxidized triglycerides, where it acts as a cationic polymerization initiator. This application is significant in producing bio-based polymers with enhanced properties .

Electrophilic Fluorination

The compound is also employed in electrophilic fluorination processes. Research indicates that this compound can be utilized to fluorinate organic compounds selectively, enhancing their reactivity and stability. For instance, studies have demonstrated its effectiveness in the enantioselective fluorination of active methine compounds, which are crucial intermediates in pharmaceutical synthesis .

Material Science

Production of this compound Esters

this compound esters are synthesized through reactions involving alcohols and sulfuryl fluoride. These esters exhibit unique properties that make them suitable for use in specialty polymers and surfactants . The versatility of these esters allows for their incorporation into various applications, including coatings and adhesives.

Polymer Electrolyte Membranes

this compound is integral in developing polymer electrolyte membranes (PEMs) used in fuel cells. Its high proton conductivity and thermal stability make it an excellent candidate for use in proton exchange membranes, facilitating efficient energy conversion processes . Recent advancements have shown that incorporating this compound into membrane structures enhances their performance under operational conditions .

Electrochemical Applications

Proton Conductivity Studies

Research has highlighted the exceptional proton conductivity of this compound solutions, which is crucial for electrochemical applications such as batteries and fuel cells. Studies indicate that solutions containing this compound exhibit higher conductivity compared to other acidic solutions, making them ideal for optimizing electrochemical systems .

Gas-Phase Water Splitting

this compound has been investigated for its potential in photoelectrochemical water splitting systems. By integrating it into gas-phase water splitting setups, researchers aim to enhance hydrogen production from ambient humidity. The compound's ability to facilitate proton transfer plays a vital role in improving the efficiency of these systems .

Case Studies

Mecanismo De Acción

The mechanism of action of fluorosulfonic acid involves its strong protonating ability. It can donate protons to a wide range of substrates, leading to the formation of highly reactive intermediates. This property makes it an effective catalyst in various chemical reactions. In biological systems, sulfonyl fluorides can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .

Comparación Con Compuestos Similares

Fluorosulfonic acid is often compared with other strong acids, such as:

Sulfuric Acid (H₂SO₄): While both acids are strong, this compound is significantly stronger due to the presence of the fluorine atom, which increases its acidity.

Trifluoromethanesulfonic Acid (CF₃SO₃H): This acid retains the high acidity of this compound but is more hydrolytically stable.

Antimony Pentafluoride (SbF₅): This is a strong Lewis acid that, when combined with this compound, forms “Magic acid,” a superacid with even greater protonating ability.

This compound’s unique combination of strong acidity and ability to dissolve a wide range of organic compounds makes it a valuable reagent in both industrial and research settings.

Actividad Biológica

Fluorosulfonic acid (HSO₃F) is a strong acid and a superacid that has garnered attention in various fields, including chemistry, materials science, and biochemistry. This article provides a comprehensive overview of its biological activity, highlighting its antimicrobial properties, effects on cellular systems, and potential applications in drug delivery and catalysis.

This compound is characterized by its high acidity and ability to protonate a wide range of organic compounds. It is a colorless liquid that can dissolve most organic compounds that act as proton acceptors. Its molecular structure consists of a sulfonyl group (SO₂) bonded to a fluorine atom, contributing to its unique reactivity.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial properties. A series of aryl fluorosulfate analogues were synthesized and tested for their antibacterial and antifungal activities. The results indicated that these compounds possess potent antimicrobial effects, making them potential candidates for developing new antibiotics .

Table 1: Antimicrobial Activity of Aryl Fluorosulfate Analogues

| Compound ID | Structure | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|---|

| 1 | C₆H₄FOS | 5 | 10 |

| 2 | C₇H₅FOS | 2 | 8 |

| ... | ... | ... | ... |

Note: MIC = Minimum Inhibitory Concentration

Cellular Effects

This compound has been studied for its effects on cellular systems. It has shown the ability to disrupt cellular membranes and alter metabolic pathways in microorganisms. For instance, research indicates that exposure to this compound can lead to increased permeability of bacterial cell membranes, facilitating the entry of other antimicrobial agents .

Applications in Drug Delivery

The unique properties of this compound make it an attractive candidate for drug delivery systems. Its ability to enhance the solubility of poorly soluble drugs and facilitate their transport across biological membranes has been explored in various studies. The incorporation of this compound into polymer matrices has shown promise in improving the bioavailability of therapeutic agents .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in ACS Publications investigated the efficacy of this compound derivatives against resistant strains of bacteria. The findings revealed that certain derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents . -

Case Study on Drug Delivery :

Research conducted on the use of this compound in polymer-based drug delivery systems demonstrated enhanced release profiles for encapsulated drugs. This study highlighted the role of this compound in modifying polymer characteristics to achieve controlled release .

Propiedades

IUPAC Name |

sulfurofluoridic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSQSQZYBQSBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HSO3F, FHO3S | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033511 | |

| Record name | Fluorosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN NITROBENZENE, Solubility in water: reaction | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7 | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33 | |

| Record name | Fluorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE | |

CAS No. |

7789-21-1, 7789-21-2 | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorosulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorosulfonic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Fluorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorosulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorosulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPX0648643 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-125.1 °F (USCG, 1999), -89 °C | |

| Record name | FLUOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/765 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0996 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.